molecular formula C14H9BrINO2S B1437013 5-Bromo-3-iodo-1-(phenylsulfonyl)indole CAS No. 582305-43-9

5-Bromo-3-iodo-1-(phenylsulfonyl)indole

Cat. No.: B1437013
CAS No.: 582305-43-9
M. Wt: 462.1 g/mol
InChI Key: MAPFSRSISJUBIF-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-(phenylsulfonyl)indole: is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The presence of bromine and iodine atoms, along with a phenylsulfonyl group, makes this compound particularly interesting for various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-iodo-1-(phenylsulfonyl)indole plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through binding to active sites or allosteric sites, leading to conformational changes that affect the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with key amino acid residues in the active site or allosteric sites, resulting in conformational changes that affect the biomolecule’s function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to this compound can result in alterations in cellular processes, such as changes in gene expression, protein activity, and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound may inhibit or activate specific enzymes, leading to changes in the production or consumption of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can influence the localization and distribution of this compound within cells, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1-(phenylsulfonyl)indole typically involves the halogenation of indole derivatives. One common method is the electrophilic substitution reaction, where indole is treated with bromine and iodine in the presence of a suitable catalyst . The phenylsulfonyl group can be introduced through sulfonylation reactions using phenylsulfonyl chloride and a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available indole derivatives. The process includes halogenation, sulfonylation, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Halogenation: Bromine, iodine, and suitable catalysts.

    Sulfonylation: Phenylsulfonyl chloride and bases like pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-iodo-1-(phenylsulfonyl)indole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the phenylsulfonyl group enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrINO2S/c15-10-6-7-14-12(8-10)13(16)9-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPFSRSISJUBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651259
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582305-43-9
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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